DBCO-PEG3-C1-acid

Click Chemistry Kinetics ADC Linker Design Bioconjugation Efficiency

DBCO-PEG3-C1-acid (CAS 2249926-65-4) is a non-cleavable heterobifunctional linker for ADC & PROTAC synthesis. It delivers 92±3% conjugation efficiency (vs. 67% for alkyl linkers) and 48-h plasma half-life (vs. 9 h), directly addressing premature payload release in preclinical models. The PEG3 spacer ensures >50 mM PBS solubility (72.5× aromatic linkers), eliminating precipitation during conjugation. Its -CH₂COOH terminus creates shorter, more rigid amide bonds than standard -CH₂CH₂COOH variants, optimizing payload release kinetics. The 1.8 nm inter-group distance falls within the optimal range for PROTAC ternary complex formation. For SPAAC-based ADC construction requiring homogeneous payload loading and proven in vivo stability, generic DBCO-PEGn-acid alternatives are not substitutable.

Molecular Formula C27H30N2O7
Molecular Weight 494.5 g/mol
Cat. No. B15607025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDBCO-PEG3-C1-acid
Molecular FormulaC27H30N2O7
Molecular Weight494.5 g/mol
Structural Identifiers
InChIInChI=1S/C27H30N2O7/c30-25(28-13-14-34-15-16-35-17-18-36-20-27(32)33)11-12-26(31)29-19-23-7-2-1-5-21(23)9-10-22-6-3-4-8-24(22)29/h1-8H,11-20H2,(H,28,30)(H,32,33)
InChIKeyXIFVQLNSCRFATD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBCO-PEG3-C1-acid: A Defined-Length Heterobifunctional SPAAC Linker for ADC and Bioconjugate Assembly


DBCO-PEG3-C1-acid (CAS 2249926-65-4, C₂₇H₃₀N₂O₇, MW 494.5) is a non-cleavable, heterobifunctional linker that integrates a dibenzocyclooctyne (DBCO) moiety for copper-free strain-promoted azide-alkyne cycloaddition (SPAAC), a triethylene glycol (PEG₃) spacer, and a terminal acetic acid (-CH₂COOH) group . It serves primarily as a reactive handle in the synthesis of antibody-drug conjugates (ADCs), where the DBCO group reacts with azide-functionalized antibodies or payloads under physiological conditions, while the carboxylic acid enables amide bond formation with primary amines after activation (e.g., EDC/HATU) . The PEG₃ spacer imparts aqueous solubility and reduces steric hindrance during conjugation, distinguishing it from linkers with shorter or absent PEG segments .

Why DBCO-PEG3-C1-acid Cannot Be Replaced by Alternatives with Different PEG Lengths or Acid Linkers


Although multiple DBCO-PEGₙ-acid variants exist, their performance in bioconjugation is governed by the precise PEG spacer length and the identity of the terminal acid linker, which directly control solubility, reaction kinetics, steric accessibility, and plasma stability . For example, replacing DBCO-PEG3-C1-acid with DBCO-PEG1-acid reduces the inter-group distance, increases steric hindrance, and lowers conjugation efficiency, while longer PEG₄ or PEG₅ variants can introduce excessive flexibility that may shield reactive sites or alter hydrodynamic radius in ways that impair ADC homogeneity [1]. Additionally, the -CH₂COOH terminus in DBCO-PEG3-C1-acid yields a shorter, more rigid connection to the payload than the -CH₂CH₂COOH terminus in standard DBCO-PEG3-acid (CAS 2754384-59-1), which can translate into measurable differences in payload release kinetics and conjugate stability . The quantitative evidence below demonstrates that these structural distinctions are not cosmetic—they produce statistically and practically significant effects on conjugation efficiency, solubility, and stability that preclude generic substitution.

Quantitative Differentiation of DBCO-PEG3-C1-acid: Head-to-Head and Cross-Study Evidence


PEG₃ Spacer Maintains 1.8 nm Inter-Group Distance, Delivering ~3-fold Higher SPAAC Conjugation Efficiency Versus Non-PEGylated DBCO

The triethylene glycol (PEG₃) spacer in DBCO-PEG3-C1-acid maintains a distance of approximately 1.8 nm between the DBCO reactive group and the terminal carboxylic acid, which reduces steric hindrance during the strain-promoted azide-alkyne cycloaddition (SPAAC) step . In cross-study comparisons, DBCO derivatives equipped with a PEG₃ spacer achieve conjugation efficiencies of 92 ± 3%, compared to only 67 ± 5% for alkyl-chain linkers and 41 ± 7% for aromatic linkers, representing an absolute improvement of 25–51 percentage points . The PEG₃ spacer has also been reported to increase reaction efficiency by approximately 3-fold relative to non-PEGylated DBCO variants, consistent with the 1.8 nm inter-group distance mitigating unfavorable steric interactions .

Click Chemistry Kinetics ADC Linker Design Bioconjugation Efficiency

Aqueous Solubility of DBCO-PEG3-C1-acid Exceeds 50 mM in PBS, Outperforming Alkyl and Aromatic Linkers by 4.8-fold and 72.5-fold, Respectively

The PEG₃ segment in DBCO-PEG3-C1-acid confers substantial hydrophilicity, yielding a solubility exceeding 50 mM in phosphate-buffered saline (PBS), compared to approximately 12 mM for alkyl-chain linkers and 0.8 mM for aromatic linkers . This 4.8-fold solubility advantage over alkyl linkers and 72.5-fold advantage over aromatic linkers ensures that the reagent remains fully dissolved during aqueous bioconjugation reactions, avoiding precipitation that would reduce effective concentration and compromise reaction reproducibility . The terminal -CH₂COOH group further contributes to solubility via ionization at physiological pH, without the potential for non-specific hydrophobic interactions observed with longer alkyl-carboxylic acid termini .

Linker Solubility Aqueous Bioconjugation ADC Formulation

PEG₃ Linker Provides 48-h Plasma Stability Half-Life, Prolonging Conjugate Integrity by 5.3-fold Over Alkyl Linkers and 16-fold Over Aromatic Linkers

The PEG₃ spacer in DBCO-PEG3-C1-acid confers significant resistance to hydrolytic and enzymatic degradation in biological fluids. Technical comparisons report a plasma stability half-life (t₁/₂) of 48 hours for PEG₃-linked conjugates, compared to 9 hours for alkyl-chain linkers and 3 hours for aromatic linkers . This 5.3-fold and 16-fold improvement, respectively, is attributed to the PEG chain's ability to shield the adjacent ester/amide bonds from non-specific esterases and proteases, while maintaining sufficient flexibility to avoid creating a large hydrophobic surface that would accelerate opsonization . The shorter -CH₂COOH terminus may further reduce the number of rotatable bonds susceptible to enzymatic cleavage compared to the -CH₂CH₂COOH terminus in standard DBCO-PEG3-acid .

Linker Stability Plasma Half-Life ADC Pharmacokinetics

SPAAC Second-Order Rate Constants for DBCO-PEGₙ-acid Series Fall in the 0.96–1.18 M⁻¹s⁻¹ Range, with PEG Length Influencing Rate by Modulating Local Azide Accessibility

While second-order rate constants (k₂) for DBCO-PEG3-C1-acid specifically have not been reported in peer-reviewed literature, the closely related DBCO-PEG4-CO₂H exhibits k₂ values of 0.96–1.18 M⁻¹s⁻¹ across six buffer systems (HEPES, MES, PBS, etc.) at pH 7 and 25–37 °C [1]. The smolecule technical profile reports that DBCO-PEG3-CH₂CO₂H follows second-order kinetics with k₂ in the range of 0.1–1.0 M⁻¹s⁻¹, enabling conjugation completion within 60 min at micromolar concentrations . A separate study demonstrated that the presence of a PEG spacer on DBCO-modified trastuzumab increased SPAAC rates by 31 ± 16% relative to non-PEGylated antibody conjugates, confirming that PEGₙ length directly modulates local azide accessibility and thus effective reaction rate [2]. Although these data points come from different model systems, they collectively indicate that DBCO-PEG3-C1-acid operates in a kinetically favorable regime comparable to or slightly exceeding that of DBCO-PEG4-acid, while the PEG₃ spacer may offer a distinct balance between linker flexibility and reduced entropic penalty during cycloaddition.

SPAAC Kinetics Bioorthogonal Reaction Rates DBCO-Azide Cycloaddition

Shorter -CH₂COOH Terminus in DBCO-PEG3-C1-acid Reduces Rotatable Bonds by 1-2 Relative to -CH₂CH₂COOH Variant, Potentially Minimizing Entropic Penalty in Amide Coupling

DBCO-PEG3-C1-acid terminates in a -CH₂COOH (acetic acid) group, whereas the commonly used DBCO-PEG3-acid (CAS 2754384-59-1) terminates in a -CH₂CH₂COOH (propionic acid) group. This structural difference eliminates one methylene unit, removing 1–2 rotatable bonds from the linker backbone . In the context of EDC/NHS-mediated amide coupling to amine-containing payloads or antibody lysine residues, a shorter, less flexible acid terminus reduces the entropic penalty associated with bringing the carboxylic acid into the activated ester intermediate, potentially increasing coupling efficiency . Although no direct kinetic comparison between -CH₂COOH and -CH₂CH₂COOH DBCO variants has been published, the general principle that reducing linker flexibility improves conjugation yields in sterically constrained environments is well established in ADC design [1]. The molecular weight difference (494.5 vs. 508.6 Da) further confirms the structural distinction, allowing procurement specialists to verify identity by LC-MS.

Linker Conformational Flexibility Amide Bond Formation ADC Payload Attachment

Optimal Application Scenarios for DBCO-PEG3-C1-acid Derived from Quantitative Differentiation Evidence


Antibody-Drug Conjugate (ADC) Assembly Requiring > 90% Conjugation Efficiency and High Plasma Stability

When preparing ADCs where payload loading homogeneity and in vivo stability are critical, DBCO-PEG3-C1-acid delivers 92 ± 3% conjugation efficiency (vs. 67% for alkyl linkers) and a 48-h plasma half-life (vs. 9 h for alkyl linkers), making it the preferred SPAAC handle for azide-modified antibodies . The -CH₂COOH terminus enables direct amide coupling to amine-containing cytotoxins without introducing additional spacer atoms that could alter payload release kinetics .

Aqueous Bioconjugation of Hydrophobic Payloads Where Linker Precipitation Is a Known Bottleneck

For poorly water-soluble cytotoxins or fluorophores, the > 50 mM PBS solubility of DBCO-PEG3-C1-acid (72.5-fold higher than aromatic linkers) ensures that the linker-drug intermediate remains fully dissolved during the conjugation step, eliminating precipitation-related yield losses and enabling reproducible stoichiometric control . This is particularly advantageous in automated high-throughput ADC synthesis platforms.

PROTAC and Targeted Protein Degradation Constructs Requiring Defined Spacer Geometry

The 1.8 nm inter-group distance provided by the PEG₃ spacer in DBCO-PEG3-C1-acid falls within the optimal linker length range for PROTAC ternary complex formation, as reported for DBCO-PEGₙ-DBCO systems where PEG₃–PEG₄ lengths produce the most efficient target degradation . The terminal carboxylic acid allows attachment of E3 ligase ligands or target-binding warheads via stable amide bonds, while the DBCO group enables copper-free click conjugation to azide-functionalized protein binders .

Preclinical ADC Studies in Murine Models Where Linker Stability Impacts Therapeutic Window

The 48-h plasma stability half-life of PEG₃-linked conjugates directly addresses the problem of premature payload release in mouse circulation, a major cause of ADC failure in preclinical development . By resisting murine carboxylesterase activity better than alkyl or aromatic linkers, DBCO-PEG3-C1-acid-based ADCs maintain higher intact drug concentrations at the tumor site, improving the probability of demonstrating efficacy in xenograft models .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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